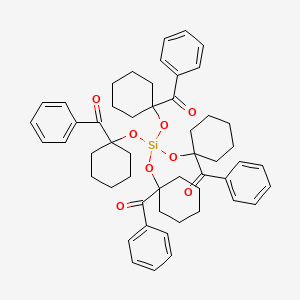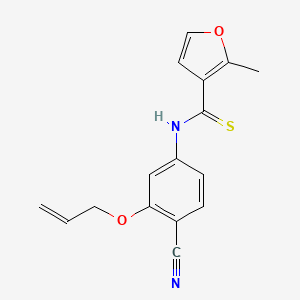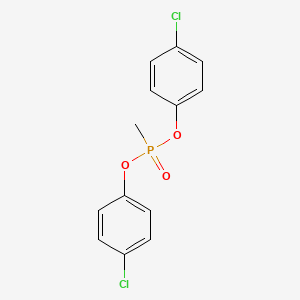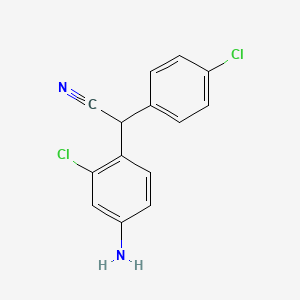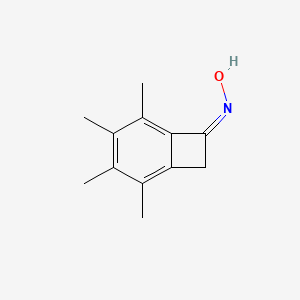
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of EINECS 284-833-7 involves the reaction of formamide with formaldehyde under controlled conditions. The reaction typically occurs in an aqueous medium, with the pH adjusted to acidic or neutral conditions to facilitate the reaction. The temperature is maintained at a moderate level to ensure the formation of the desired products without causing decomposition .
Industrial Production Methods
In industrial settings, the production of EINECS 284-833-7 follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product. The mixture is then subjected to purification processes to isolate the desired compounds from any by-products .
Análisis De Reacciones Químicas
Types of Reactions
EINECS 284-833-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
EINECS 284-833-7 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including resins and adhesives.
Mecanismo De Acción
The mechanism of action of EINECS 284-833-7 involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
EINECS 284-833-7 can be compared with other similar compounds, such as:
Formamide: A simpler compound that reacts with formaldehyde to form EINECS 284-833-7.
Formaldehyde: A reactive compound that participates in the formation of EINECS 284-833-7.
Other formamide-formaldehyde reaction products: These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.
EINECS 284-833-7 is unique due to its specific reaction products and the resulting properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
84963-31-5 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h7-13H,4-6H2,1-3H3 |
Clave InChI |
DFYLIPCZGDCPEB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(CC1CC2C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



